4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide
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Overview
Description
. This compound is known for its complex structure, which includes a butoxy group, a carbamoylphenoxy group, and a but-2-yn-1-yl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves several steps, typically starting with the preparation of the but-2-yn-1-yl intermediate. This intermediate is then reacted with 4-(2-carbamoylphenoxy)benzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles such as amines or thiols replace the butoxy group.
Scientific Research Applications
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide can be compared with similar compounds such as:
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide: This compound has a trifluoromethoxy group instead of a butoxy group, which may alter its chemical and biological properties.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide:
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-2,1,3-benzothiadiazole-5-carboxamide: The presence of a benzothiadiazole ring in this compound may provide unique electronic and steric properties.
Properties
IUPAC Name |
2-[4-[(4-butoxybenzoyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-3-15-27-18-12-10-17(11-13-18)22(26)24-14-6-7-16-28-20-9-5-4-8-19(20)21(23)25/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGLEVWJKWKHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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